molecular formula C21H27N5O2 B5632673 3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine

3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine

Cat. No. B5632673
M. Wt: 381.5 g/mol
InChI Key: PRLYVGDKOMTDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions, including the formation of key intermediates and the use of catalytic agents. For instance, the synthesis of related compounds has been reported using refluxing techniques with aromatic aldehydes in chloroform and catalytic amounts of piperidine (Al-ayed, 2011). Another approach involved a three-component condensation process for synthesizing substituted compounds, highlighting the versatility and complexity of these syntheses (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by various spectroscopic techniques. For instance, NMR spectroscopy has been crucial in determining the structure and conformation of related molecules (Shawish et al., 2021). Crystallographic studies provide insights into the spatial arrangement and bonding patterns, as seen in compounds with pyrazole and piperidine rings (Yıldırım et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine are often complex and involve multiple steps. For example, similar compounds undergo nucleophilic aromatic substitution and subsequent modifications, as seen in the synthesis of key intermediates for drugs like Crizotinib (Fussell et al., 2012).

Physical Properties Analysis

The physical properties of such compounds can vary significantly based on their molecular structure. Compounds with similar structures have been reported to exhibit diverse physical characteristics, including solubility, melting points, and crystalline structures, which are pivotal for their applications in chemical and pharmaceutical industries.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine, are influenced by their functional groups and molecular geometry. Studies on similar compounds have shown a range of reactivities and interactions based on their chemical makeup (Rajkumar et al., 2014).

properties

IUPAC Name

[3-(1-butylimidazol-2-yl)piperidin-1-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-2-3-11-24-14-10-22-20(24)17-6-4-12-25(15-17)21(27)19-8-7-18(28-19)16-26-13-5-9-23-26/h5,7-10,13-14,17H,2-4,6,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLYVGDKOMTDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine

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